molecular formula C21H18N2O6 B2978145 2-(3-Hydroxypropyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862208-97-7

2-(3-Hydroxypropyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2978145
CAS RN: 862208-97-7
M. Wt: 394.383
InChI Key: DMISVWJYILQPDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring and the attachment of the various substituents. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the nitrophenyl group would likely have significant effects on the compound’s properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrole ring and the nitrophenyl group are both reactive and could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic pyrrole ring could affect the compound’s solubility and reactivity .

Scientific Research Applications

Photophysical Properties and Applications

A study on Photoluminescent Conjugated Polymers incorporating similar chemical structures, such as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, found these polymers exhibit strong photoluminescence and photochemical stability, making them suitable for electronic applications due to good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Synthetic Approaches and Chemical Reactions

Research on the Synthesis of Pyrrolidine-2,4-diones (tetramic acids) and their derivatives includes the development of synthetic routes that allow for the creation of a wide range of derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. This synthesis route provides a foundation for further exploration of chemical properties and applications of similar compounds (Mulholland, Foster, & Haydock, 1972).

Applications in Materials Science

The Electron Transport Layer for Polymer Solar Cells study introduces a novel alcohol-soluble n-type conjugated polyelectrolyte based on a diketopyrrolopyrrole (DPP) backbone. This polyelectrolyte enhances power conversion efficiency in inverted polymer solar cells by facilitating electron extraction and reducing exciton recombination, underscoring the potential of DPP derivatives in photovoltaic applications (Hu et al., 2015).

Medicinal Chemistry Applications

A study on Inhibitors of Glycolic Acid Oxidase using 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives showcases the therapeutic potential of similar compounds in treating conditions related to glycolic acid oxidase activity. These derivatives exhibit potent inhibition, offering insights into the design of new therapeutic agents (Rooney et al., 1983).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Without more information, it’s difficult to predict exactly how this compound might interact with biological systems .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its properties and potential applications .

properties

IUPAC Name

2-(3-hydroxypropyl)-7-methyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-12-6-7-16-15(10-12)19(25)17-18(13-4-2-5-14(11-13)23(27)28)22(8-3-9-24)21(26)20(17)29-16/h2,4-7,10-11,18,24H,3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMISVWJYILQPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCO)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxypropyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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